Cyclopentadienylnickel(II) carbonyl DI

Description

Historical Development of Organonickel Chemistry and Coordination Compounds

The origins of coordination chemistry can be traced back to the 18th century with the discovery of dyes like Prussian blue. However, it was Alfred Werner in the late 19th century who laid the theoretical groundwork for the field, proposing the concept of a coordination sphere, which describes a central metal atom surrounded by and bonded to a number of other atoms or groups of atoms, known as ligands. His work revolutionized the understanding of chemical bonding in inorganic compounds.

Organometallic chemistry, which focuses on compounds containing metal-carbon bonds, saw significant advancements in the 19th and 20th centuries. A pivotal moment in organonickel chemistry was the discovery of nickel tetracarbonyl, Ni(CO)₄, by Ludwig Mond in 1890. This discovery not only introduced a new class of volatile metal compounds but also led to the development of the Mond process for nickel purification, a testament to the industrial relevance of organonickel compounds. The synthesis of nickelocene (B73246), Ni(C₅H₅)₂, by E.O. Fischer in 1953 was another landmark achievement, expanding the scope of cyclopentadienyl (B1206354) complexes beyond the initial discovery of ferrocene. wikipedia.org These historical milestones set the stage for the synthesis and characterization of more complex organonickel compounds, including binuclear species.

Fundamental Concepts of Cyclopentadienyl Ligands and Metal Carbonyls in Transition Metal Chemistry

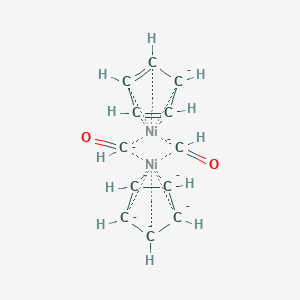

The structure and stability of the Cyclopentadienylnickel(II) carbonyl dimer are dictated by the nature of its constituent ligands: the cyclopentadienyl (Cp) group and the carbonyl (CO) group.

The cyclopentadienyl ligand (C₅H₅⁻) is an aromatic, five-membered ring that can bond to a metal center in various ways. In the context of this dimer, it typically acts as a pentahapto (η⁵) ligand, meaning all five carbon atoms of the ring are bonded to the nickel atom. The delocalized π-electron system of the Cp ring donates electron density to the metal, forming a strong and stable bond.

The carbonyl ligand (CO) is a neutral two-electron donor that binds to transition metals through its carbon atom. The bonding in metal carbonyls is a classic example of synergic bonding, involving two components: a σ-bond formed by the donation of the lone pair of electrons on the carbon atom to an empty d-orbital of the metal, and a π-bond formed by the back-donation of electron density from a filled d-orbital of the metal into the empty π* antibonding orbital of the CO molecule. This back-donation strengthens the metal-carbon bond and slightly weakens the carbon-oxygen bond.

The interplay of these ligands with the nickel center is crucial in determining the electronic structure and reactivity of the resulting complex.

Overview of Binuclear Organometallic Compounds and Metal-Metal Bonding

Binuclear organometallic compounds are complexes that contain two metal centers. These metal atoms can be held together by bridging ligands, a direct metal-metal bond, or a combination of both. The study of these compounds is significant as they can exhibit unique reactivity and catalytic properties that are not observed in their mononuclear counterparts.

The concept of a metal-metal bond is a key feature in many binuclear complexes. In the Cyclopentadienylnickel(II) carbonyl dimer, the two nickel atoms are close enough to suggest a direct interaction. The nature and strength of this bond can be described using molecular orbital theory, which considers the overlap of the d-orbitals of the two metal atoms. The presence of bridging carbonyl ligands also plays a crucial role in mediating the interaction between the two nickel centers.

Definition and Research Significance of Cyclopentadienylnickel(II) Carbonyl Dimer Complexes

The Cyclopentadienylnickel(II) carbonyl dimer is a binuclear organonickel complex with the chemical formula [Ni₂(C₅H₅)₂(CO)₂]. It consists of two nickel atoms, each bonded to a cyclopentadienyl ligand. The two nickel centers are bridged by two carbonyl ligands, and there is also a direct nickel-nickel bond.

The research significance of this compound and its derivatives lies in several areas. Historically, its synthesis and structural characterization contributed to the fundamental understanding of metal-metal bonding and the behavior of bridging carbonyl ligands. acs.org More recently, related nickel complexes have been investigated for their potential applications in catalysis. For instance, binuclear nickel complexes have shown promise as electrocatalysts for the hydrogen evolution reaction (HER), a critical process for renewable energy technologies. mdpi.com While the direct catalytic applications of the parent Cyclopentadienylnickel(II) carbonyl dimer may be limited, it serves as a valuable model compound for studying the electronic and structural factors that influence the reactivity of more complex catalytic systems.

Below is a table summarizing some key properties of the constituent ligands:

| Ligand | Formula | Charge | Hapticity (for Cp) | Bonding Characteristics |

| Cyclopentadienyl | C₅H₅⁻ | -1 | η⁵ | Aromatic, π-donor |

| Carbonyl | CO | 0 | N/A | σ-donor, π-acceptor |

The following table presents typical infrared (IR) spectroscopic data for metal carbonyl complexes, which is a key technique for their characterization. The position of the C-O stretching frequency provides insight into the bonding between the metal and the carbonyl ligand.

| Type of Carbonyl Ligand | Typical IR Stretching Frequency (cm⁻¹) |

| Terminal CO | 2100 - 1850 |

| Bridging CO (μ₂-CO) | 1850 - 1750 |

Structure

2D Structure

Properties

CAS No. |

12170-92-2 |

|---|---|

Molecular Formula |

C12H12Ni2O2-8 |

Molecular Weight |

305.61 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;methanone;nickel |

InChI |

InChI=1S/2C5H5.2CHO.2Ni/c2*1-2-4-5-3-1;2*1-2;;/h2*1-5H;2*1H;;/q4*-1;; |

InChI Key |

NTGUOCCYFOIMJJ-UHFFFAOYSA-N |

SMILES |

[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni].[Ni] |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni].[Ni] |

Origin of Product |

United States |

Synthetic Methodologies for Binuclear Cyclopentadienylnickel Carbonyl Complexes

Direct Synthetic Routes to [Ni(η⁵-C₅H₄R)(μ-CO)]₂ Analogs

The most prominent and direct synthetic pathway to binuclear cyclopentadienylnickel (B15397028) carbonyl complexes involves a reaction between a nickelocene (B73246) derivative and nickel tetracarbonyl. guidechem.comchemicalbook.com This method facilitates the direct formation of the dimeric structure in a single step. The fundamental reaction for the unsubstituted cyclopentadienyl (B1206354) (Cp) analog is the combination of nickelocene (NiCp₂) with nickel tetracarbonyl (Ni(CO)₄). guidechem.comchemicalbook.com

This synthetic strategy can be extended to produce a variety of analogs by employing substituted nickelocenes. By starting with a nickelocene bearing a substituent (R) on one or both cyclopentadienyl rings, Ni(η⁵-C₅H₄R)₂, the corresponding substituted dimer, [Ni(η⁵-C₅H₄R)(μ-CO)]₂, can be synthesized. This allows for the tuning of the steric and electronic properties of the final complex by careful selection of the 'R' group on the precursor.

Precursor Chemistry and Reaction Conditions in Binuclear Cyclopentadienylnickel Carbonyl Synthesis

The success of the direct synthetic route is critically dependent on the nature of the precursors and the precise control of reaction conditions. The two key reactants, nickelocene and nickel tetracarbonyl, each play a distinct and vital role in the assembly of the target dimer.

Nickelocene, Ni(C₅H₅)₂, is an organonickel compound known as a metallocene, featuring a nickel atom "sandwiched" between two parallel cyclopentadienyl rings. wikipedia.org With 20 valence electrons, it has the highest electron count among the common transition metal metallocenes and is paramagnetic. wikipedia.orgchemeurope.com In the synthesis of the binuclear carbonyl complex, nickelocene serves as the essential source of the cyclopentadienyl (Cp) ligand. The reaction is driven by the tendency of the nickel center to achieve a more stable 18-electron configuration in the final product. wikipedia.org This transformation involves the modification or loss of one of the Cp rings from the nickelocene precursor. wikipedia.org

Nickel tetracarbonyl, Ni(CO)₄, is a volatile, colorless liquid and was the first metal carbonyl complex to be discovered. guidechem.comchemicalbook.com It serves as the source for the carbonyl (CO) ligands in the synthesis. In the formation of the dimer, these CO ligands form bridging bonds (μ-CO) between the two nickel atoms. The reaction between nickel tetracarbonyl and nickelocene is temperature-sensitive. The formation of the desired purple-red dimeric product, [Ni(C₅H₅)(CO)]₂, is favored at a temperature of approximately 80 °C. guidechem.comchemicalbook.com If the reaction is conducted at higher temperatures, there is a tendency to form a greenish-brown trinuclear cluster, [Ni₃(CO)₂(C₅H₅)₃], instead. guidechem.comchemicalbook.com

| Precursor 1 | Precursor 2 | Temperature | Product | Reference |

|---|---|---|---|---|

| Nickelocene (Ni(C₅H₅)₂) | Nickel Tetracarbonyl (Ni(CO)₄) | 80 °C | [Ni(C₅H₅)(CO)]₂ (Dimer) | guidechem.com, chemicalbook.com |

| Nickelocene (Ni(C₅H₅)₂) | Nickel Tetracarbonyl (Ni(CO)₄) | High Temperature | [Ni₃(CO)₂(C₅H₅)₃] (Trinuclear Cluster) | guidechem.com, chemicalbook.com |

Strategies for Controlling Dimerization and Yield in Cyclopentadienylnickel Carbonyl Systems

Controlling the outcome of the synthesis to selectively favor the binuclear product and maximize its yield requires careful manipulation of several experimental factors.

Temperature Control: As established, maintaining a reaction temperature of around 80 °C is crucial for selectively forming the dimer [Ni(C₅H₅)(CO)]₂. guidechem.comchemicalbook.com Deviation to significantly higher temperatures promotes the formation of higher nuclearity clusters, thus reducing the yield of the desired binuclear complex. guidechem.comchemicalbook.com

Stoichiometry: The molar ratio of the reactants, nickelocene and nickel tetracarbonyl, is a key parameter in optimizing the reaction. Proper stoichiometry ensures the efficient conversion of the starting materials to the desired dimer while minimizing the formation of byproducts or the presence of unreacted precursors.

Purification and Isolation Techniques for Binuclear Cyclopentadienylnickel Carbonyl Products

The purification and isolation of the target binuclear complexes must be performed with consideration for their potential sensitivity to air and moisture, a common characteristic of organometallic compounds. wikipedia.org

Inert Atmosphere Techniques: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition of the product. wikipedia.org

Crystallization/Recrystallization: This is a primary method for purifying solid organometallic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals. The choice of solvent is critical and depends on the solubility profile of the specific complex.

Sublimation: For complexes that are sufficiently volatile and thermally stable, vacuum sublimation can be an effective purification method. springernature.com This technique involves heating the crude solid under high vacuum, causing it to transition directly into the gas phase and then deposit as pure crystals on a cold surface.

Chromatography: Column chromatography is another widely used technique for separating the desired product from impurities. A solution of the crude product is passed through a column packed with a stationary phase (such as silica (B1680970) gel or alumina), and the different components are eluted with a suitable solvent or solvent mixture.

Structural Characterization and Bonding Analysis of Cyclopentadienylnickel Ii Carbonyl Dimers

Advanced Spectroscopic Investigations of Binuclear Cyclopentadienylnickel (B15397028) Carbonyl Complexes

Spectroscopic methods are crucial for confirming the dimeric nature of cyclopentadienylnickel carbonyl in solution and for probing the electronic environment of the constituent atoms.

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The position of the carbonyl stretching frequency (νCO) is highly sensitive to the bonding mode of the CO ligand (terminal vs. bridging) and the electronic properties of the metal center. iitd.ac.inlibretexts.org In binuclear complexes like cyclopentadienylnickel carbonyl dimer, the CO ligands act as bridging groups between the two nickel atoms. universityofgalway.ie

Bridging carbonyl ligands exhibit νCO bands at significantly lower frequencies compared to terminal carbonyls (typically 2120-1850 cm⁻¹) and free CO (2143 cm⁻¹). iitd.ac.inlibretexts.org This shift is due to the CO ligand bonding to two metal centers, which weakens the C-O bond and lowers its vibrational frequency. The IR spectrum of [CpNi(CO)]₂ shows characteristic strong absorption bands in the region expected for bridging carbonyls. These bands are a definitive indicator of the dimeric structure with a di-μ-carbonyl arrangement. universityofgalway.ie For the parent dimer, [(η⁵-C₅H₅)Ni(CO)]₂, these frequencies are observed in the 1850-1700 cm⁻¹ range, confirming the bridging nature of the carbonyl ligands. iitd.ac.inuniversityofgalway.ie

| CO Bonding Mode | Typical νCO Range (cm⁻¹) | Example Compound |

|---|---|---|

| Free CO | ~2143 | Carbon Monoxide Gas |

| Terminal M-CO | 2120–1850 | Ni(CO)₄ |

| Bridging μ₂-CO | 1850–1700 | [(η⁵-C₅H₅)Ni(CO)]₂ |

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For the cyclopentadienylnickel carbonyl dimer, both ¹H and ¹³C NMR are employed.

In the ¹H NMR spectrum, the cyclopentadienyl (B1206354) (Cp) ligands typically show a single, sharp resonance. This indicates that all five protons on each Cp ring are chemically equivalent on the NMR timescale, which is consistent with the η⁵-coordination mode where the nickel atom is bonded to the entire face of the ring.

¹³C NMR spectroscopy can be used to observe both the cyclopentadienyl carbons and the carbonyl carbons. Similar to other fluxional organometallic dimers, the carbonyl ligands in [CpNi(CO)]₂ may undergo exchange processes in solution. wikipedia.orgresearchgate.net However, at low temperatures, it is possible to resolve the signal for the bridging carbonyl carbons. This resonance appears in a characteristic downfield region of the spectrum. The observation of a single resonance for the two Cp rings and a single resonance for the two carbonyl groups at room temperature suggests rapid conformational dynamics or a highly symmetric solution structure. wikipedia.org

Mass spectrometry is a key analytical technique for confirming the molecular weight and, by extension, the nuclearity of metal complexes. For cyclopentadienylnickel carbonyl dimer, mass spectrometry provides direct evidence of the dimeric [CpNi(CO)]₂ formula. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the intact dimer, [(C₅H₅)₂Ni₂(CO)₂]⁺.

Further analysis of the fragmentation pattern can also support the proposed structure. Common fragmentation pathways for such complexes include the sequential loss of the carbonyl ligands, followed by potential cleavage of the Ni-Ni bond or loss of the cyclopentadienyl rings. The observation of ions corresponding to [Cp₂Ni₂]⁺ and [CpNi]⁺ would be consistent with the dimeric core structure.

X-ray Crystallography of Ni₂(CO)₂ Cores in Cyclopentadienylnickel(II) Carbonyl Dimers

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles, allowing for a detailed analysis of the molecular geometry.

X-ray crystallographic studies of [(η⁵-C₅H₅)Ni(CO)]₂ and its derivatives have revealed that the central Ni₂(μ-CO)₂ core is not always perfectly flat. acs.org The geometry of this rhomboid-like core can be either planar or folded (nonplanar) along the Ni-Ni vector. acs.org

In the case of a nonplanar, or bent, core, the two Ni(μ-CO)Ni planes are folded with respect to each other, creating a dihedral angle. This distortion from planarity can be influenced by steric and electronic factors, including substitution on the cyclopentadienyl rings. acs.org For example, the structure of the methylcyclopentadienyl derivative, [Ni(η⁵-C₅H₄Me)(μ-CO)]₂, also exhibits this variability in core geometry. acs.org This structural flexibility is a significant feature of these dimeric systems.

A primary focus of the crystallographic analysis of [CpNi(CO)]₂ is the direct interaction between the two nickel atoms. The determination of the Ni-Ni bond distance is crucial for understanding the nature and order of the metal-metal bond. acs.org

Crystallographic data show a Ni-Ni distance that is consistent with a formal single bond between the two metal centers. acs.org This bond allows each nickel atom, which is formally in the +1 oxidation state, to achieve a stable 18-electron configuration. The typical range for Ni-Ni single bond distances in various compounds is between 2.37 Å and 2.58 Å. materialsproject.org The experimentally determined distance in cyclopentadienylnickel carbonyl dimers falls within this range, supporting the presence of a direct, covalent Ni-Ni bond.

| Parameter | Typical Value | Significance |

|---|---|---|

| Ni-Ni Bond Distance | ~2.39 Å | Indicates a Ni-Ni single bond acs.orgnih.gov |

| Ni-C (carbonyl) Distance | Variable | Reflects the bridging nature of the CO ligand |

| Ni-C-Ni Angle | Variable | Defines the geometry of the Ni₂(CO)₂ core |

| Core Geometry | Planar or Nonplanar | Demonstrates structural flexibility acs.org |

Analysis of Bridging Carbonyl Ligand Conformations

A key parameter defining the conformation of the bridging carbonyls is the torsional angle of the CNi2-Ni2C' fragment. In molecule A, this angle is 146.0°, while in molecule B, it is 139.2°. acs.org This bending of the Ni2(CO)2 core can be visualized as a "butterfly-like" inversion. It is hypothesized that in solution, these distinct crystalline conformations represent snapshots of a dynamic process where the Ni2(CO)2 core undergoes this inversion. acs.org

Despite the significant bending of the Ni2(CO)2 core, the Ni-C bond lengths remain remarkably consistent across both molecules, with a mean value of 1.863 Å. acs.org Similarly, the Ni-Ni distance shows only a minor variation, with values of 2.363 Å in molecule A and 2.351 Å in molecule B. acs.org This suggests that the bending deformation of the Ni2(CO)2 core primarily involves a vibrational mode of the two bridging carbonyl ligands about the Ni-Ni axis, with minimal impact on the primary bonding interactions within the core. acs.org

In contrast, the methyl-substituted analogue, [Ni(η5-C5H4CH3)(μ-CO)]2, crystallizes with a planar Ni2(CO)2 core. This planarity is imposed by the crystallographic C2h-2/m site symmetry. acs.org The unsymmetrical orientation of the methylcyclopentadienyl rings in this planar conformation leads to non-equivalent Ni-CO bond lengths of 1.840 Å and 1.889 Å. acs.org

The infrared stretching frequency of the bridging carbonyl ligands provides further insight into their bonding. In general, bridging carbonyls exhibit lower stretching frequencies compared to terminal carbonyls. For doubly bridging (μ2) carbonyls, the typical range for the C-O stretching frequency (ν(CO)) is 1750-1850 cm-1. ilpi.com This is a significant decrease from the 1850-2125 cm-1 range for terminal carbonyls and the 2143 cm-1 value for free carbon monoxide. ilpi.com This shift to lower frequency is indicative of a weaker C-O bond, which is a consequence of the CO ligand donating electron density to two metal centers.

Interactive Data Table: Structural Parameters of Cyclopentadienylnickel(II) Carbonyl Dimers

| Compound | Molecule | Ni2(CO)2 Core Conformation | CNi2-Ni2C' Torsional Angle (°) | Mean Ni-C Bond Length (Å) | Ni-Ni Distance (Å) |

|---|---|---|---|---|---|

| [Ni(η5-C5H5)(μ-CO)]2 | A | Nonplanar | 146.0 | 1.863 | 2.363 |

| [Ni(η5-C5H5)(μ-CO)]2 | B | Nonplanar | 139.2 | 1.863 | 2.351 |

| [Ni(η5-C5H4CH3)(μ-CO)]2 | - | Planar | - | 1.864 | 2.390 |

Electronic Structure and Bonding Models for Binuclear Cyclopentadienylnickel Carbonyl Complexes

Valence Electron Counting and 18-Electron Rule Considerations in Dimeric Systems

The 18-electron rule is a useful guideline for predicting the stability of organometallic compounds, particularly for low-spin complexes of transition metals like nickel. iitd.ac.inwikipedia.org The rule posits that stable complexes are formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18, analogous to the noble gas configuration. wikipedia.orgchemeurope.com For dimeric systems like [CpNi(CO)]2, the electron counting can be performed for the entire molecule.

To determine the total valence electrons (TVE) in the dimer, we can sum the contributions from each component:

Each nickel atom (Group 10) contributes 10 valence electrons.

Each cyclopentadienyl (Cp) ligand, considered as the cyclopentadienyl anion (Cp-), is a 6-electron donor. iitd.ac.in

Each bridging carbonyl (CO) ligand is a 2-electron donor. iitd.ac.in

Therefore, the total electron count for the [CpNi(CO)]2 dimer is: (2 x Ni) + (2 x Cp) + (2 x CO) = (2 x 10) + (2 x 5) + (2 x 2) = 34 valence electrons.

Alternatively, using the neutral ligand model:

Each nickel atom contributes 10 valence electrons.

Each neutral cyclopentadienyl radical is a 5-electron donor.

Each neutral CO ligand is a 2-electron donor.

This also results in a total of (2 x 10) + (2 x 5) + (2 x 2) = 34 valence electrons.

For a binuclear complex, a stable configuration is often achieved when each metal center has an 18-electron count. To achieve this in the dimer, a metal-metal bond is required. The presence of a Ni-Ni single bond contributes one electron to each nickel center's count.

The electron count for each nickel center can be calculated as follows: 10 (from Ni) + 5 (from Cp) + 2 (from two bridging COs, 1 electron each) + 1 (from the Ni-Ni bond) = 18 electrons.

Thus, each nickel atom in the dimer can be considered to have a stable 18-electron configuration, which is consistent with the observed diamagnetism of the compound. The formation of the Ni-Ni bond is a key feature that allows both metal centers to satisfy the 18-electron rule. iitd.ac.in

It's important to note that while the 18-electron rule is a powerful predictive tool, exceptions do exist, particularly for complexes with bulky ligands or for metals at the early or late ends of the transition series. uleth.ca However, for cyclopentadienylnickel carbonyl dimer, the rule holds well and provides a clear rationale for its structure and stability.

Interactive Data Table: Electron Counting in [CpNi(CO)]2

| Component | Valence Electron Contribution (per unit) | Total Contribution to Dimer |

|---|---|---|

| Nickel (Ni) | 10 | 20 |

| Cyclopentadienyl (Cp) | 5 | 10 |

| Carbonyl (CO) | 2 | 4 |

| Total Valence Electrons | 34 |

Molecular Orbital Theory and Frontier Orbital Analysis of Ni-Cp and Ni-CO Interactions

A deeper understanding of the bonding in cyclopentadienylnickel(II) carbonyl dimer can be achieved through molecular orbital (MO) theory. The interaction between the nickel atoms and the cyclopentadienyl (Cp) and carbonyl (CO) ligands involves the formation of bonding and antibonding molecular orbitals from the atomic orbitals of the constituent fragments. uoanbar.edu.iq

Ni-Cp Interactions: The bonding between a nickel atom and a Cp ring is a classic example of organometallic "sandwich" bonding. The five p-orbitals of the planar, aromatic Cp ring combine to form five molecular orbitals. The three lowest energy MOs are filled and are involved in bonding with the metal. These Cp orbitals have symmetries that allow for effective overlap with the s, p, and d orbitals of the nickel atom. Specifically, the lowest energy a1g orbital of the Cp ring overlaps with the metal's dz2 and s orbitals, while the two degenerate e1g orbitals overlap with the dxz and dyz orbitals of the nickel. This results in a strong, covalent interaction that delocalizes electron density between the metal and the ring.

Ni-CO Interactions: The bonding of the bridging carbonyl ligands to the two nickel centers is best described by the Dewar-Chatt-Duncanson model. This involves two main components:

σ-donation: The highest occupied molecular orbital (HOMO) of the CO molecule, which is a lone pair on the carbon atom, donates electron density to an empty d-orbital on the nickel atom. inflibnet.ac.in

π-backbonding: A filled d-orbital on the nickel atom donates electron density back into the empty π* antibonding orbitals of the CO molecule. ionicviper.org

In the dimeric structure, the π-backbonding is delocalized over both nickel atoms, which further strengthens the Ni-C bonds and weakens the C-O bond. This is consistent with the observed lower C-O stretching frequency in the infrared spectrum.

Frontier Orbital Analysis: The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of the complex. In the case of the cyclopentadienylnickel carbonyl dimer, the HOMO is expected to have significant metal-metal bonding character, as well as contributions from the Ni-C and Ni-Cp bonding interactions. The LUMO is likely to be an antibonding orbital, primarily with metal-metal and metal-ligand antibonding character.

Theoretical studies on related nickel complexes have shown that the HOMO and LUMO can be delocalized over the Ni center. researchgate.net The precise energy levels and compositions of these frontier orbitals will dictate the complex's behavior in redox reactions and its interactions with other chemical species. The energy gap between the HOMO and LUMO is also an indicator of the kinetic stability of the molecule.

The combination of strong Ni-Cp and Ni-CO interactions, along with the formation of a stabilizing Ni-Ni bond, results in a robust and electronically saturated dimeric complex that fulfills the 18-electron rule for each metal center.

Reactivity Profiles and Mechanistic Investigations of Binuclear Cyclopentadienylnickel Carbonyl Complexes

Redox Chemistry and Electrochemical Behavior of Cyclopentadienylnickel(II) Carbonyl Dimers

The redox chemistry of binuclear cyclopentadienylnickel (B15397028) carbonyl complexes, specifically the dimer [CpNi(CO)]2, is fundamental to understanding its reactivity. These complexes can undergo electron transfer processes that are centered either on the metal atoms or, in some cases, on the ligands.

Metal-Centered Oxidation and Reduction Processes (e.g., Ni(II)/Ni(III), Ni(II)/Ni(I) couples)

The nickel centers in the cyclopentadienylnickel(II) carbonyl dimer are the primary sites for redox activity. The accessibility of different oxidation states, particularly Ni(I), Ni(II), and Ni(III), dictates the course of many of its reactions. The formal oxidation state of nickel in the dimer is +1, leading to a 34-electron count for the dimer, which is isoelectronic with [Co(CO)4]2.

Electrochemical studies, such as cyclic voltammetry, are instrumental in probing these metal-centered redox processes. For many organonickel complexes, quasi-reversible redox couples corresponding to Ni(II)/Ni(III) and Ni(I)/Ni(II) transitions are observable. For instance, certain nickel(II) complexes exhibit a reversible redox couple for Ni(II)/Ni(III) at potentials around -0.11 V vs. Ag/Ag+ and another for Ni(I)/Ni(II) at approximately -2.15 V vs. Ag/Ag+. researchgate.net

The oxidation of the [CpNi(CO)]2 dimer would involve the removal of electrons from the metal-metal bonding orbitals, leading to a weakening of the Ni-Ni bond and potentially fragmentation of the dimer. The resulting cationic species would feature nickel centers in a higher formal oxidation state, such as Ni(II) or even transient Ni(III) species. Such high-valent nickel intermediates have been proposed in various catalytic C-C and C-heteroatom bond-forming reactions. libretexts.org

Conversely, reduction of the dimer would involve the addition of electrons into metal-metal antibonding orbitals. This process would also be expected to weaken the Ni-Ni interaction, potentially leading to cleavage of the dimer into anionic monomeric fragments, [CpNi(CO)]-. These reduced species, containing Ni(0) or Ni(I) centers, are typically highly reactive and can serve as potent nucleophiles or single-electron transfer agents. The Ni(II)/Ni(I) redox couple is known to play a potential role in processes like hydrogen activation. researchgate.net The specific potentials for these redox events are highly dependent on the solvent, supporting electrolyte, and the specific ligand environment of the nickel center.

| Complex Type | Redox Couple | Potential (V vs. ref) | Reference Electrode | Notes |

|---|---|---|---|---|

| Generic Ni Complex | Ni(II)/Ni(III) | -0.11 | Ag/Ag+ | Illustrates a typical potential for this oxidation. researchgate.net |

| Generic Ni Complex | Ni(I)/Ni(II) | -2.15 | Ag/Ag+ | Illustrates a typical potential for this reduction. researchgate.net |

| (L)Ni(Ar)Br Complexes | Ni(II)/Ni(I) | Varies | Fc/Fc+ | Potentials are sensitive to the nature of the ancillary ligand L. libretexts.org |

Ligand-Based Redox Activity

While most redox processes in these dimers are metal-centered, the possibility of ligand-based redox activity, where the cyclopentadienyl (B1206354) (Cp) or carbonyl (CO) ligands participate in electron transfer, must be considered. Such ligands are often termed "redox non-innocent". rsc.org

For standard cyclopentadienyl and carbonyl ligands, direct participation in redox events is less common as they are typically considered "innocent" spectator ligands. rsc.org However, modification of the Cp ligand with electron-donating or -withdrawing groups can tune the electronic properties of the metal center and, in some specialized cases, render the ligand itself redox-active. For instance, imidazolium- and pyrrolinium-substituted zwitterionic Cp ligands have been shown to be redox non-innocent, where one-electron reduction of their molybdenum or ruthenium complexes generates ligand-centered radicals rather than reducing the metal. researchgate.net This behavior helps to preserve the structure and coordination sphere of the metal complex. researchgate.net

In the context of the [CpNi(CO)]2 dimer, the standard Cp and CO ligands are not expected to be redox non-innocent under typical electrochemical conditions. The frontier molecular orbitals involved in electron transfer are predominantly of metal and metal-metal bonding/antibonding character. Therefore, the oxidation and reduction processes are best described as being metal-centered, leading to changes in the formal oxidation states of the nickel atoms as described in the previous section.

Carbonyl Ligand Reactivity in Dimeric Cyclopentadienylnickel Complexes

The carbonyl ligands in dimeric cyclopentadienylnickel complexes are not merely spectators; they play a crucial role in the structure and reactivity of the complex. They can be removed, substituted, or can influence the reactivity at the metal centers.

Decarbonylation Pathways and Mechanisms

The loss of carbonyl ligands, or decarbonylation, is a characteristic reaction of many metal carbonyl complexes, including [CpNi(CO)]2. This process can be induced thermally or photochemically and often leads to the formation of species with a higher degree of metal-metal bonding or coordinatively unsaturated sites that can engage in further reactions.

Photochemical Decarbonylation: Irradiation of metal carbonyls with UV light can excite an electron from a metal-ligand bonding orbital to an antibonding orbital, weakening the M-CO bond and leading to CO dissociation. mdpi.com For binuclear complexes like [CpNi(CO)]2, photolysis can lead to the loss of one or both bridging carbonyl ligands. The primary photoproduct upon irradiation of the analogous [CpFe(CO)2]2 is a triply bridged, CO-loss species, Cp2Fe2(μ-CO)3. mdpi.com A similar pathway can be envisioned for the nickel dimer, where photolysis would lead to the formation of a highly reactive, unsaturated species. The mechanism often involves the initial cleavage of a metal-carbonyl bond, followed by structural rearrangement of the resulting intermediate.

Thermal Decarbonylation: Heating can also provide the energy necessary to overcome the activation barrier for CO loss. The strength of the metal-carbonyl bond is a key factor in determining the temperature required for thermal decarbonylation. For binuclear complexes, the loss of bridging carbonyls is often followed by the formation of a stronger metal-metal bond to compensate for the decrease in electron count. In the case of [CpNi(CO)]2, complete decarbonylation would formally lead to the [CpNi]2 fragment, which is known to be unstable and would likely rearrange or react with other species present in the medium. The decarbonylation process is often a key step in catalytic cycles where the generation of a coordinatively unsaturated site is required for substrate binding. researcher.life

| Method | General Mechanism | Potential Product Type | Key Intermediate |

|---|---|---|---|

| Photochemical | Excitation to M-CO antibonding orbital, leading to CO loss. | Unsaturated cluster with stronger M-M bond. | Excited state complex, coordinatively unsaturated species. |

| Thermal | Vibrational excitation leading to M-CO bond cleavage. | Unsaturated cluster or decomposition products. | Coordinatively unsaturated species. |

Ligand Substitution Reactions at Nickel Centers

The carbonyl ligands in [CpNi(CO)]2 can be replaced by other ligands, such as phosphines, through ligand substitution reactions. These reactions are fundamental for modifying the steric and electronic properties of the complex. The mechanism of these substitutions can be broadly classified as dissociative, associative, or interchange. libretexts.orgumass.edu

Dissociative (D) Mechanism: This pathway involves a rate-determining step where a CO ligand dissociates from the metal center, creating a coordinatively unsaturated intermediate. This intermediate is then rapidly trapped by the incoming ligand. The rate of a dissociative reaction is primarily dependent on the concentration of the starting complex and independent of the nature or concentration of the incoming ligand. libretexts.org

Associative (A) Mechanism: In this mechanism, the incoming ligand first attacks the metal complex, forming a higher-coordinate intermediate, which then loses a CO ligand in a subsequent step. The rate of an associative reaction depends on the concentration of both the starting complex and the incoming ligand. umass.edu

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs in a single step, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character. libretexts.org

For 18-electron complexes, a dissociative pathway is often favored as an associative pathway would require the formation of an unfavorable 20-electron intermediate. However, for complexes that can accommodate an 18+δ electron count in the transition state, or where ligand hapticity can change (e.g., η5-Cp to η3-Cp), an associative pathway becomes more plausible. The kinetics of substitution reactions, such as replacing a CO ligand with a triphenylphosphine (B44618) (PPh3), can be monitored to elucidate the operative mechanism. For many metal carbonyls, the substitution rates are found to be independent of the incoming ligand concentration, supporting a dissociative mechanism. mdpi.com

Reactivity with Unsaturated Organic Substrates

Cyclopentadienylnickel complexes are known to react with and catalyze transformations of various unsaturated organic molecules, such as alkynes and dienes. While specific studies detailing the reactivity of the [CpNi(CO)]2 dimer itself are not abundant, its potential reactivity can be inferred from the known chemistry of related nickel catalysts and its isoelectronic analogues. The generation of coordinatively unsaturated "[CpNi]" fragments via decarbonylation is a likely prerequisite for this reactivity.

One of the most significant reactions involving nickel and unsaturated substrates is the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) derivatives. rsc.orgresearchgate.netelsevierpure.com Nickel(0) species are typically the active catalysts in these transformations. The catalytic cycle is generally believed to involve the initial formation of a nickelacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the nickel center. This metallacycle can then react with a third alkyne molecule to form a nickelacycloheptatriene, which subsequently undergoes reductive elimination to release the benzene derivative and regenerate the active nickel catalyst. The [CpNi(CO)]2 dimer could potentially serve as a precatalyst, generating the active catalytic species upon thermal or photochemical decarbonylation.

In addition to alkyne cyclotrimerization, nickel complexes are effective catalysts for the polymerization and oligomerization of dienes such as 1,3-butadiene. researchgate.netmdpi.com The catalytic activity and the stereoselectivity of the resulting polymer (e.g., 1,4-cis, 1,4-trans, or 1,2-polybutadiene) are highly dependent on the ligands attached to the nickel center. The mechanism typically involves the coordination of the diene to the nickel center, followed by insertion into a nickel-allyl or nickel-alkyl bond, propagating the polymer chain. Again, the [CpNi(CO)]2 dimer would need to lose its carbonyl ligands to provide the necessary coordination sites for the diene to bind and react.

Finally, the reaction of binuclear metal carbonyls with alkynes can also lead to the formation of stable complexes where the alkyne bridges the two metal centers or is incorporated into a larger metallacyclic structure. For example, the thermal reaction of the analogous iron complex, [CpFe(CO)2]2, with diphenylacetylene (B1204595) can yield various products, including those where the alkyne has inserted into the Fe-Fe bond or coupled with carbonyl ligands. Similar reactivity patterns could be anticipated for [CpNi(CO)]2, leading to a variety of organometallic products depending on the reaction conditions and the nature of the alkyne.

Alkene and Alkyne Oligomerization Reactions

Binuclear cyclopentadienylnickel carbonyl complexes have demonstrated utility as precursors for catalysts in the oligomerization of unsaturated hydrocarbons like alkenes and alkynes. While the trinuclear cluster, di-µ-carbonyl-tris(cyclopentadienylnickel), has been reported as a highly active catalyst precursor for ethylene (B1197577) oligomerization upon activation on a silica-alumina support, the reactivity of the binuclear analogue provides a basis for understanding the fundamental steps of these transformations.

The generally accepted mechanism for alkene dimerization and oligomerization at nickel centers involves the formation of a nickel-hydride species as the active catalyst. This intermediate can be generated in situ and subsequently initiates the catalytic cycle. The process typically proceeds via a coordination-insertion mechanism. An alkene molecule first coordinates to the nickel center, followed by insertion into the nickel-hydride bond to form a nickel-alkyl intermediate. Subsequent coordination of another alkene molecule and its insertion into the newly formed nickel-carbon bond leads to chain growth. The oligomer is then released through a β-hydride elimination step, which regenerates the nickel-hydride catalyst and allows it to re-enter the catalytic cycle. The selectivity towards dimers, trimers, or higher oligomers is dependent on the relative rates of chain propagation (alkene insertion) and chain termination (β-hydride elimination).

In the context of alkyne oligomerization, particularly cyclotrimerization to form substituted benzenes, transition metal catalysts play a crucial role. The mechanism for metal-catalyzed alkyne cyclotrimerization often begins with the coordination of two alkyne molecules to the metal center, leading to the formation of a metallacyclopentadiene intermediate. wikipedia.org The subsequent reaction with a third alkyne molecule can proceed through various proposed pathways, including insertion or a Diels-Alder-type [4+2] cycloaddition, to yield the aromatic ring and regenerate the active catalyst. wikipedia.orgrsc.org While specific studies detailing the catalytic cycle of alkyne cyclotrimerization with binuclear cyclopentadienylnickel carbonyl are not extensively documented, the fundamental steps are believed to follow this general mechanistic framework. The regioselectivity of the cyclotrimerization of unsymmetrical alkynes, leading to either 1,2,4- or 1,3,5-substituted benzenes, is a key aspect of these reactions and is influenced by the steric and electronic properties of both the alkyne substituents and the ligands on the nickel catalyst. wikipedia.org

| Reaction Type | Substrate | General Product | Key Intermediate |

| Alkene Dimerization | Ethylene | Butenes | Nickel-hydride, Nickel-alkyl |

| Alkyne Cyclotrimerization | Substituted Alkynes | Substituted Benzenes | Metallacyclopentadiene |

Insertion Reactions into Metal-Carbon or Metal-Ligand Bonds

Insertion reactions are fundamental steps in many catalytic cycles, involving the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, into a metal-carbon or metal-ligand bond. These reactions are critical for the formation of new carbon-carbon and carbon-heteroatom bonds.

The insertion of alkenes into nickel-carbon bonds is a key step in polymerization and oligomerization reactions. This process involves the coordination of the alkene to the nickel center, followed by its insertion into a pre-existing nickel-alkyl bond, leading to a new, longer-chain alkyl group attached to the metal. The regioselectivity of this insertion is influenced by the nature of the ligands on the nickel center and the substituents on the alkene.

Similarly, the insertion of alkynes into metal-hydride bonds is a well-established elementary step. For instance, the reaction of alkynes with nickel hydride complexes can lead to the formation of vinyl nickel(II) complexes. dntb.gov.ua This reaction proceeds via the coordination of the alkyne to the nickel hydride, followed by the insertion of the carbon-carbon triple bond into the Ni-H bond.

Carbonyl (CO) insertion into a metal-alkyl bond to form a metal-acyl complex is another crucial type of insertion reaction, particularly relevant in carbonylation reactions such as hydroformylation. This process is generally understood to proceed via a migratory insertion mechanism, where the alkyl group migrates to an adjacent, coordinated carbonyl ligand.

While specific detailed studies on insertion reactions directly involving the binuclear cyclopentadienylnickel(II) carbonyl dimer are not extensively reported, the general principles of insertion chemistry at nickel centers provide a framework for understanding its potential reactivity.

| Insertion Type | Unsaturated Molecule | Bond Inserted Into | Product |

| Alkene Insertion | Alkene | Ni-C (alkyl) | Longer-chain Ni-alkyl |

| Alkyne Insertion | Alkyne | Ni-H | Ni-vinyl |

| Carbonyl Insertion | Carbon Monoxide | Ni-C (alkyl) | Ni-acyl |

Oxidative Addition and Reductive Elimination Processes in Binuclear Nickel Systems

Oxidative addition and reductive elimination are fundamental and complementary processes in organometallic chemistry, involving changes in the oxidation state and coordination number of the metal center. wikipedia.org These reactions are key steps in a vast array of catalytic cycles.

Oxidative Addition is a reaction where a molecule is added to a metal center, leading to an increase in both the oxidation state and the coordination number of the metal. For a binuclear complex, this can occur at a single metal center or involve both metal centers. The oxidative addition of organic halides (R-X) to low-valent metal centers is a common example. This can proceed through different mechanisms, including a concerted pathway, an SN2-type mechanism, or radical pathways, depending on the nature of the metal complex and the substrate. youtube.com In the context of binuclear nickel systems, the oxidative addition of an aryl halide, for example, could lead to the formation of a Ni(III)-Ni(I) species or cleavage of the metal-metal bond to form two mononuclear nickel species in a higher oxidation state. mdpi.com

Reductive Elimination is the microscopic reverse of oxidative addition. wikipedia.org In this process, two ligands on a metal center couple to form a new molecule, while the oxidation state and coordination number of the metal decrease. For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis-position relative to each other on the metal center. In binuclear systems, reductive elimination can be a bimetallic process where each metal center's oxidation state decreases by one. wikipedia.orgnih.gov This process is often the product-forming step in catalytic cross-coupling reactions. For instance, in a dinuclear nickel complex, the reductive elimination of a biaryl molecule could occur from two aryl groups, each initially bonded to one of the nickel centers. The presence of a second metal center can influence the activation barrier for reductive elimination. nih.gov

The interplay between oxidative addition and reductive elimination is central to the catalytic activity of many transition metal complexes, including binuclear nickel systems. The facility of these processes is influenced by factors such as the electronic properties of the ligands, the steric environment around the metal centers, and the nature of the substrates involved.

| Process | Change in Oxidation State | Change in Coordination Number | General Transformation |

| Oxidative Addition | Increase | Increase | A-B + [M] -> A-[M]-B |

| Reductive Elimination | Decrease | Decrease | A-[M]-B -> A-B + [M] |

Based on a comprehensive review of the scientific literature, there is no available information on the catalytic applications of Cyclopentadienylnickel(II) carbonyl dimer in the specified cross-coupling and homo-coupling reactions. Searches for the use of this specific compound as a catalyst for Suzuki-Miyaura coupling, Kumada-Tamao-Corriu coupling, Buchwald-Hartwig amination, α-arylation of ketones, and the homo-coupling of organic halides did not yield any relevant research findings.

The existing body of research on the catalytic activity of cyclopentadienylnickel complexes focuses predominantly on derivatives with other ancillary ligands, such as N-heterocyclic carbenes (NHCs), rather than the carbonyl dimer.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Catalytic Applications of Cyclopentadienylnickel(II) Carbonyl Dimers and Related Complexes" following the requested outline, as the foundational data for such an article does not appear to be present in the public domain.

Theoretical and Computational Studies of Binuclear Cyclopentadienylnickel Carbonyl Complexes

Density Functional Theory (DFT) Calculations on Geometry and Electronic Structure

Density Functional Theory (DFT) has been extensively employed to investigate the geometry and electronic structure of binuclear cyclopentadienylnickel (B15397028) carbonyl complexes. researchgate.netionicviper.org These calculations are crucial for understanding the nature of metal-metal and metal-ligand bonding. lmu.deacs.org

DFT calculations accurately predict the molecular geometry of [CpNi(CO)]2, showing a structure with two cyclopentadienyl (B1206354) (Cp) rings and two bridging carbonyl (CO) ligands. acs.orgnih.gov The calculations provide precise bond lengths and angles, which are in good agreement with experimental data where available. The Ni-Ni distance is a key parameter, and its calculated value helps to characterize the nature of the metal-metal bond. Similarly, the Ni-C and C-O distances of the bridging carbonyls provide insight into the extent of π-backbonding. ilpi.comdalalinstitute.com

The electronic structure of [CpNi(CO)]2 has been a subject of significant theoretical interest. acs.org DFT studies reveal the distribution of electron density and the molecular orbital interactions. lmu.de The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the complex's reactivity. The analysis of the molecular orbitals shows significant mixing between the nickel d-orbitals and the π* orbitals of the bridging carbonyl ligands, which is characteristic of strong π-backbonding. rsc.org This interaction strengthens the Ni-C bonds while weakening the C-O bonds.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on the bonding. It allows for the quantification of the charge distribution and the nature of the donor-acceptor interactions between the nickel atoms and the ligands. researchgate.net The results typically show a delocalized electronic structure with significant covalent character in the Ni-Ni and Ni-C bonds.

Table 1: Selected Calculated Geometrical Parameters for [CpNi(CO)]2 from DFT Studies

| Parameter | Calculated Value (Å) |

| Ni-Ni distance | ~2.39 |

| Ni-C (bridging) | Varies with functional |

| C-O (bridging) | Varies with functional |

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

Computational Analysis of Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful framework for exploring the reaction mechanisms of cyclopentadienylnickel carbonyl complexes. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for various reaction pathways. nih.govnih.gov

One of the most studied reactions is the dissociation of the dimer. DFT calculations can model the cleavage of the Ni-Ni bond and the rearrangement of the ligands. The energy profile for this process helps to understand the stability of the dimer and the conditions required for its fragmentation. acs.orgnih.gov These studies often reveal the existence of short-lived intermediates that are difficult to detect experimentally.

The reactivity of [CpNi(CO)]2 towards various substrates has also been investigated computationally. For example, the mechanism of ligand substitution reactions, where a carbonyl ligand is replaced by another ligand, can be elucidated. byu.edu The calculations can predict whether the mechanism is associative or dissociative and can provide the corresponding energy barriers. This information is crucial for designing new synthetic routes and for understanding the catalytic applications of these complexes.

Furthermore, computational studies have explored the decarbonylation of related cyclopentadienylmetal carbonyl species, which can lead to the formation of novel clusters with metal-metal multiple bonds. nih.govnih.gov The energy landscapes for these reactions are often complex, with multiple possible pathways and spin states. DFT calculations are essential for navigating this complexity and for predicting the most favorable reaction channels. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Signatures (e.g., IR, NMR)

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, and cyclopentadienylnickel carbonyl complexes are no exception. researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and for understanding the relationship between structure and spectroscopic observables.

Infrared (IR) spectroscopy is a key technique for characterizing metal carbonyls, as the C-O stretching frequencies are very sensitive to the electronic environment. ilpi.comlibretexts.orgspecac.com DFT calculations can accurately predict the vibrational frequencies of [CpNi(CO)]2. ionicviper.org The calculated frequencies for the bridging carbonyl ligands are particularly informative. The position of these bands in the IR spectrum is a direct probe of the extent of π-backbonding from the nickel atoms to the CO ligands. ilpi.comdalalinstitute.com Stronger backbonding results in a lower C-O stretching frequency. By comparing the calculated and experimental spectra, researchers can validate their theoretical models and gain a deeper understanding of the bonding in the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another important characterization technique. While the direct calculation of NMR chemical shifts is more complex than IR frequencies, theoretical methods can provide valuable insights. ilpi.comst-andrews.ac.uk For example, calculations can help to understand the factors that influence the chemical shifts of the cyclopentadienyl protons and the carbonyl carbons. In cases where the molecule is fluxional, computational methods can be used to model the dynamic processes and their effect on the NMR spectrum.

Table 2: Comparison of Experimental and Theoretically Predicted IR Stretching Frequencies (νCO) for Bridging Carbonyls in [CpNi(CO)]2

| Method | Predicted νCO (cm⁻¹) |

| Experimental | ~1850 - 1750 |

| DFT Calculation | Varies with functional |

Note: The calculated values are typically scaled to better match experimental data. The range for experimental values is for doubly bridging carbonyls. ilpi.com

Comparative Computational Studies with Other Transition Metal Carbonyl Clusters

To better understand the unique properties of cyclopentadienylnickel carbonyl complexes, it is often useful to compare them with other transition metal carbonyl clusters through computational studies. nih.gov These comparative analyses can highlight trends in structure, bonding, and reactivity across the periodic table. acs.orgrsc.org

For instance, DFT calculations have been used to compare [CpNi(CO)]2 with its isoelectronic cobalt analogue, [CpCo(CO)]2. acs.org Such studies can explain the differences in their structures (e.g., the presence of bridging vs. terminal carbonyls) and their reactivity based on the different electronic configurations of the metal centers. acs.orgnih.gov The nature of the metal-metal bond in these dimers has also been a topic of comparative studies, with calculations helping to elucidate the relative contributions of direct metal-metal overlap and ligand-mediated interactions. rsc.org

Broader comparative studies might include a range of binuclear and polynuclear carbonyls of iron, cobalt, and nickel. acs.orgnih.gov These studies can reveal systematic trends in metal-metal bond lengths, vibrational frequencies, and reaction energetics as a function of the metal and the ligand environment. For example, the effect of replacing a Cp ligand with other donor ligands can be systematically investigated to tune the electronic properties and reactivity of the cluster. mdpi.com

These comparative computational studies are not limited to geometry and energetics. They can also extend to the analysis of the electronic structure, helping to build a more general understanding of the principles that govern the chemistry of transition metal carbonyl clusters. lmu.dersc.org

Advanced Applications and Future Research Directions for Cyclopentadienylnickel Ii Carbonyl Dimers

Material Science Applications of Cyclopentadienylnickel (B15397028) Precursors

The volatility and reactivity of cyclopentadienylnickel complexes make them excellent precursors for the deposition of nickel-containing thin films and the synthesis of advanced materials.

Precursors for Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) of Nickel-Containing Materials

Atomic Layer Deposition (ALD) is a vapor deposition technique that enables the growth of thin films with atomic-level precision, which is critical for fabricating nanoscale devices. Cyclopentadienyl-based metal complexes are attractive precursors for ALD because they are typically volatile and reactive towards co-reactants like water or oxygen at moderate temperatures, often producing films with minimal impurities.

While the dimer itself is a candidate, extensive research has focused on the related monomeric precursor, bis(cyclopentadienyl)nickel(II) (NiCp₂), for the ALD of nickel-containing materials. Studies have demonstrated the successful deposition of nickel oxide (NiO) thin films using NiCp₂ and its substituted derivatives. These NiO films are integral to various technologies, including battery electrodes and catalysts. For instance, NiO films deposited via ALD have been investigated as active materials for thin-film lithium-ion batteries.

Future research is directed towards synthesizing heteroleptic nickel precursors, where one cyclopentadienyl (B1206354) ring is replaced with a different ligand. This modification aims to enhance precursor reactivity and improve the quality of the deposited films, such as achieving lower resistivity and higher purity. The exploration of cyclopentadienylnickel carbonyl dimers as single-source precursors for depositing nickel or nickel carbide materials in ALD and MLD processes remains a promising, yet less explored, avenue.

Ceramic Synthesis Incorporating Nickel Species

Cyclopentadienylnickel complexes also serve as valuable precursors for incorporating nickel nanoparticles into ceramic matrices, creating ceramic nanocomposites with tailored catalytic or magnetic properties. In a common strategy known as the polymer-derived ceramics (PDCs) route, a preceramic polymer is chemically modified with a nickel-containing organometallic compound. Subsequent pyrolysis of this nickel-containing polymer under a controlled atmosphere yields a ceramic material (e.g., silicon oxycarbonitride, SiOCN) with finely dispersed nickel nanoparticles.

For example, nickel-containing silicon oxycarbonitride ceramic nanocomposites have been synthesized using precursors like hydrous nickel acetate. rsc.org These materials exhibit significant catalytic activity in processes such as the dry reforming of methane (B114726) to produce syngas. rsc.org The use of cyclopentadienylnickel carbonyl dimer as the nickel source in the PDC process could offer advantages in terms of solubility in organic solvents used for the polymers and potentially cleaner decomposition pathways. This would allow for precise control over the size and distribution of the resulting nickel nanoparticles within the ceramic matrix, which is crucial for catalytic performance. Future work will likely focus on leveraging the specific chemical properties of cyclopentadienylnickel precursors to design advanced ceramic nanocomposites for high-temperature catalysis and other demanding applications.

Energy Storage Applications of Nickel Complexes

The development of high-performance energy storage devices is a critical area of modern research. Nickel-based materials, particularly nickel oxides, are highly promising for applications in both batteries and supercapacitors due to their excellent electrochemical properties. As mentioned previously, cyclopentadienylnickel precursors are instrumental in fabricating NiO thin-film electrodes for lithium-ion batteries via ALD. The ability of ALD to produce uniform, conformal films is particularly advantageous for creating electrodes with high surface area and short diffusion paths for lithium ions, leading to improved battery performance.

Beyond batteries, nickel complexes are being explored for supercapacitors, which offer high power density and long cycle life. Research into nickel ferrocyanide hybrid materials has shown outstanding electrochemical performance for supercapacitor applications. While this specific research did not use a cyclopentadienylnickel precursor, it highlights the potential of nickel-based coordination compounds in energy storage. The future direction in this field involves designing and synthesizing novel cyclopentadienylnickel complexes that can act as precursors for unique nickel-based nanostructures (e.g., porous NiO, nickel phosphides, or nickel sulfides) with optimized morphologies for high-performance supercapacitors and next-generation batteries.

Potential for Integration into Novel Catalytic Systems

Cyclopentadienylnickel carbonyl dimers and related clusters are emerging as precursors for highly active and selective catalysts. A notable example is the use of di-µ-carbonyl-tris(cyclopentadienylnickel), a related nickel cluster, as a precursor for a highly active ethylene (B1197577) oligomerization catalyst. rsc.org When this cluster is reacted with a silica-alumina support and heated, it forms a catalyst capable of converting ethylene to higher olefins with exceptionally high turnover frequencies. rsc.org This demonstrates the potential of using these well-defined organometallic clusters to generate active sites for important industrial chemical transformations.

Future research is focused on expanding the catalytic applications of these nickel complexes. Areas of interest include developing catalysts for other polymerization reactions, cycloaddition reactions, and cross-coupling reactions. The ability to tune the electronic and steric properties of the cyclopentadienyl ligand provides a powerful tool for controlling the activity and selectivity of the resulting catalysts. For example, introducing electron-withdrawing or electron-donating groups on the cyclopentadienyl ring can modulate the reactivity of the nickel center, allowing for the optimization of catalysts for specific chemical transformations.

Development of Chiral Cyclopentadienylnickel Complexes for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of metal complexes with chiral cyclopentadienyl (Cp*) ligands has become a major focus in this field. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These chiral ligands create a chiral environment around the metal center, enabling the catalyst to control the stereochemistry of a chemical reaction and produce one enantiomer of a product in excess.

While much of the research in this area has focused on metals like rhodium, iridium, and cobalt, the development of chiral cyclopentadienylnickel complexes is a promising frontier. researchgate.netacs.org Nickel is a more earth-abundant and less expensive metal, making nickel-based catalysts an attractive alternative. The synthesis of chiral sulfones and amines has been successfully achieved using other types of chiral nickel catalytic systems, demonstrating the potential of nickel in asymmetric hydrogenation and substitution reactions. rsc.orgnih.gov

The future direction is to design and synthesize novel chiral cyclopentadienyl ligands specifically for nickel. These ligands will be incorporated into dimeric and monomeric nickel complexes, which will then be tested in a variety of asymmetric transformations. Key challenges include designing ligands that are synthetically accessible and that impart high levels of enantioselectivity in nickel-catalyzed reactions. Success in this area would provide more sustainable and cost-effective methods for producing valuable chiral compounds.

Exploration of New Ligand Architectures and Their Impact on Dimeric Cyclopentadienylnickel Carbonyl Structures

The structure and reactivity of dimeric cyclopentadienylnickel carbonyl are highly dependent on the nature of the cyclopentadienyl ligand. Modifying the ligand architecture, for instance by introducing bulky substituents, can have a profound impact on the complex. Research has shown that using a sterically demanding ligand like pentaisopropylcyclopentadienide leads to the formation of a stable nickel carbonyl dimer. researchgate.net Such bulky ligands can influence the bond lengths and angles within the dimer, as well as its thermal stability and reactivity.

Theoretical studies, such as those using density functional theory (DFT), have provided deep insights into the bonding and electronic structure of these nickel clusters. acs.orgnih.gov For example, calculations have explored the differences between trinuclear cyclopentadienyl carbonyl clusters of cobalt and nickel, revealing that the trinuclear nickel species, Cp₃Ni₃(CO)₂, is a particularly stable thermodynamic sink in cyclopentadienylnickel carbonyl chemistry. acs.orgnih.gov

Future research in this area will involve the synthesis of cyclopentadienylnickel carbonyl dimers with a wider variety of ligand architectures. This includes ligands with different electronic properties (electron-donating or withdrawing groups), ligands with functional groups that can participate in catalysis, and ligands that can bridge two nickel centers in novel ways. researchgate.netnih.gov These studies, combining synthesis, characterization, and computational analysis, will not only expand our fundamental understanding of the structure and bonding in these organometallic complexes but also lead to the development of new materials and catalysts with tailored properties.

Outlook on Sustainable and Green Chemistry Approaches in Organonickel Research

The development of sustainable chemical transformations is a paramount goal for modern chemistry, with organometallic catalysts playing a crucial role in achieving this objective. ijfmr.comsocialresearchfoundation.com The principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, and design of safer chemicals, provide a framework for future research in organonickel chemistry, particularly concerning cyclopentadienylnickel complexes. ijfmr.comnumberanalytics.com

A significant driver for the adoption of organonickel catalysts is the high abundance and lower cost of nickel compared to precious metals like palladium, which are traditionally used in cross-coupling reactions. acs.orgnih.gov This economic and environmental advantage positions nickel complexes, including the Cyclopentadienylnickel(II) carbonyl dimer, as attractive alternatives for industrial applications.

Future research is anticipated to concentrate on several key areas to enhance the green credentials of processes involving Cyclopentadienylnickel(II) carbonyl dimers:

Catalyst Efficiency and Atom Economy: A primary focus will be on designing highly efficient catalytic systems that maximize atom economy—the principle of incorporating the maximum number of reactant atoms into the final product. numberanalytics.com Research will likely aim to develop reactions catalyzed by the dimer that proceed with high yields and selectivity, thereby minimizing the formation of byproducts and waste. jetir.orgchembam.comresearchgate.net

Use of Renewable Feedstocks: A major frontier in sustainable chemistry is the utilization of renewable feedstocks derived from biomass to produce valuable chemicals and materials. Future investigations will likely explore the potential of Cyclopentadienylnickel(II) carbonyl dimer as a catalyst for the conversion of biomass-derived molecules into useful platform chemicals and monomers for sustainable polymers.

Benign Solvents and Reaction Conditions: The use of hazardous organic solvents is a significant concern in chemical synthesis. nih.gov A key research direction will be the development of catalytic processes that utilize the Cyclopentadienylnickel(II) carbonyl dimer in environmentally friendly solvents, such as water or bio-derived solvents, or even under solvent-free conditions. acs.orgrsc.org Furthermore, designing reactions that proceed under milder conditions (lower temperatures and pressures) will contribute to reducing energy consumption.

Catalyst Immobilization and Recycling: To improve the sustainability of catalytic processes, the development of methods for the immobilization of homogeneous catalysts like the Cyclopentadienylnickel(II) carbonyl dimer onto solid supports is crucial. This would facilitate easier separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is both economically and environmentally beneficial.

Mechanistic Understanding for Catalyst Design: A deeper understanding of the reaction mechanisms involving Cyclopentadienylnickel(II) carbonyl dimer is fundamental for the rational design of more active, selective, and stable catalysts. socialresearchfoundation.com Future research will likely employ a combination of experimental and computational techniques to elucidate the catalytic cycles and identify key intermediates, paving the way for the development of next-generation organonickel catalysts with enhanced performance and sustainability.

The following interactive table summarizes potential research directions and their alignment with the principles of green chemistry:

| Research Direction | Relevant Green Chemistry Principle(s) | Potential Impact |

| Development of highly selective catalytic C-C and C-heteroatom bond formations | Atom Economy, Waste Prevention | Reduction of byproducts, increased efficiency. buecher.de |

| Catalytic conversion of biomass-derived platform molecules | Use of Renewable Feedstocks | Reduced reliance on fossil fuels. |

| Reactions in aqueous media or green solvents | Safer Solvents and Auxiliaries | Minimized environmental impact of solvents. rsc.org |

| Immobilization of the dimer on solid supports for catalyst recycling | Catalysis, Waste Prevention | Enhanced catalyst lifetime and reduced metal leaching. |

| In-depth mechanistic studies to design more efficient catalysts | Design for Energy Efficiency, Catalysis | Lower energy requirements and improved reaction rates. socialresearchfoundation.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.